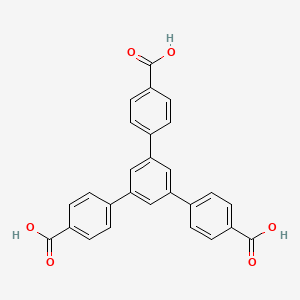

1,3,5-Tris(4-carboxyphenyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATWKVZGMWCXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443603 | |

| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50446-44-1 | |

| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-carboxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Tris(4-carboxyphenyl)benzene chemical properties

An In-depth Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly abbreviated as H3BTB, is a cornerstone tritopic organic linker in the field of materials science. Its rigid, C3-symmetric, and planar molecular architecture has established it as a critical building block for the rational design and synthesis of highly porous crystalline materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the fundamental chemical properties of H3BTB, detailing its synthesis, structural characterization, and physicochemical properties. Furthermore, it offers field-proven insights into its application in the construction of MOFs, supported by detailed experimental protocols and mechanistic explanations. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize H3BTB in the development of advanced functional materials.

Molecular Architecture and Significance

This compound (H3BTB) is a star-shaped aromatic tricarboxylic acid.[1] Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This arrangement confers a high degree of rotational symmetry and rigidity, which are crucial attributes for its role as a "strut" or "linker" in the self-assembly of extended, porous networks.

The three carboxylic acid groups are the primary coordination sites, capable of binding to metal ions or clusters to form robust, three-dimensional frameworks.[1] The significant spatial separation between these functional groups, enforced by the biphenyl linkages, is directly responsible for the formation of materials with exceptionally high porosity and surface area, such as the iconic MOF-177.[3]

Caption: Molecular Structure of this compound (H3BTB).

Core Physicochemical Properties

The utility of H3BTB is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid) | |

| Synonyms | H3BTB, 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | [2][4] |

| CAS Number | 50446-44-1 | [5] |

| Molecular Formula | C₂₇H₁₈O₆ | [5] |

| Molecular Weight | 438.43 g/mol | [5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 322-327 °C | [3] |

| Solubility | Soluble in tetrahydrofuran (THF), Dimethylformamide (DMF) | [1][4] |

| Thermal Stability | Stable up to ~400 °C, above which ligand decomposition occurs | [2] |

Synthesis and Purification

The most prevalent and reliable method for synthesizing H3BTB is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid, providing a high-yield pathway to the target molecule.

Caption: General workflow for the synthesis of H3BTB via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis of H3BTB

This protocol describes a representative lab-scale synthesis of H3BTB.

Materials:

-

1,3,5-Tribromobenzene

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene, Ethanol, Deionized Water

-

Hydrochloric Acid (HCl), Ethyl Acetate, Hexane, Methanol

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).

-

Causality: 1,3,5-tribromobenzene serves as the central aromatic core.[2] A slight excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.

-

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The mixture should be sufficiently dilute to ensure all reagents are dissolved upon heating.

-

Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

-

Causality: Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.

-

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere for 24-48 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This protonates the carboxylate salts, precipitating the crude product.

-

Isolation: Filter the precipitate and wash thoroughly with water to remove inorganic salts. The resulting solid is the crude H3BTB.

-

Purification: The crude product is often purified by column chromatography (e.g., using a dichloromethane/methanol gradient) followed by recrystallization from a suitable solvent system like acetic acid/water or DMF/water to yield high-purity H3BTB.[2] Reported yields are typically in the range of 60-75%.[2]

Spectroscopic and Structural Characterization

Unambiguous confirmation of H3BTB's structure and purity is achieved through a combination of spectroscopic and analytical techniques.

-

¹H NMR Spectroscopy: In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear in the δ 7.8–8.2 ppm region.[2] A characteristic broad singlet corresponding to the acidic carboxyl protons is observed far downfield, often around δ 12.5 ppm.[2] The integration of these signals should correspond to a 1:1 ratio for the aromatic to carboxylic protons (15H:3H, simplified).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is observed between 2500–3000 cm⁻¹, characteristic of the O–H stretching vibration in the hydrogen-bonded carboxylic acid dimers.[2] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O carbonyl stretch.[2]

-

Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. For the hydrated form, an initial mass loss corresponding to water is observed below 150°C.[2] The organic ligand itself is typically stable until above 400°C, at which point it undergoes thermal decomposition, releasing CO₂ and H₂O.[2]

-

Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. This technique confirms the planar C3-symmetric structure and provides precise bond lengths and angles.[6]

Application in Metal-Organic Framework (MOF) Synthesis

H3BTB is a premier linker for constructing MOFs with high porosity and thermal stability.[2] Its tritopic nature and rigid geometry enable the formation of predictable and robust 3D networks.

Caption: Schematic of MOF synthesis using H3BTB via the solvothermal method.

Protocol: Solvothermal Synthesis of a Zinc-based H3BTB MOF

This protocol is representative for the synthesis of MOFs like MOF-177, known for its extremely high surface area.

Materials:

-

This compound (H3BTB)

-

Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF)

-

Acetone

Procedure:

-

Solution Preparation: In a glass vial, dissolve H3BTB (1.0 eq) and Zinc Nitrate Hexahydrate (e.g., 4.0 eq) in N,N-Dimethylformamide (DMF).

-

Causality: DMF serves as a high-boiling point solvent, which is necessary for the solvothermal conditions. It also acts as a weak base and can participate in the coordination sphere of the metal ion before being displaced by the linker. The metal salt provides the secondary building units (SBUs) or "nodes" of the framework.

-

-

Reaction: Seal the vial tightly and place it in a programmable oven. Heat the solution to 100-120 °C and hold for 24-48 hours.[2]

-

Causality: The elevated temperature provides the necessary energy to overcome the kinetic barriers for crystal nucleation and growth, allowing the thermodynamically favored crystalline MOF structure to form.

-

-

Crystallization: After the reaction period, allow the oven to cool slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for obtaining large, high-quality single crystals.

-

Isolation: Decant the mother liquor and wash the resulting crystals several times with fresh DMF to remove unreacted starting materials.

-

Activation: To remove the DMF solvent molecules occluded within the pores, the as-synthesized crystals must be "activated." This is a critical step to achieve high porosity.

-

a. Immerse the crystals in a volatile solvent with a lower boiling point, such as acetone, for 2-3 days, replacing the acetone several times. This performs a solvent exchange.

-

b. After solvent exchange, filter the crystals and dry them under a high vacuum (e.g., at 150 °C) for several hours to completely evacuate the pores. The activated MOF is now ready for gas sorption analysis or other applications.

-

Emerging Research and Applications

Beyond its foundational role in MOF chemistry for gas storage and separation, H3BTB is being explored in other advanced applications.[1][2] Recent studies have investigated its potential in drug delivery and as an active pharmaceutical ingredient. Research indicates that H3BTB can interact with DNA through groove binding, potentially disrupting DNA function and inducing apoptosis in cancer cells, highlighting its potential in oncology.[2][7][8]

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

References

- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]

- 3. 1,3,5-三(4-羧基苯基)苯 | 50446-44-1 [m.chemicalbook.com]

- 4. 1,3,5-Tri(4-carboxyphenyl)benzene, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of H3BTB in Reticular Chemistry

An In-Depth Technical Guide to the Structure and Symmetry of the H3BTB Linker

1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a cornerstone organic linker in the field of reticular chemistry, particularly in the design and synthesis of metal-organic frameworks (MOFs).[1] Its rigid, planar, and highly symmetric structure makes it an exemplary building block for creating crystalline materials with exceptionally high porosity and tunable properties. This guide provides a comprehensive technical overview of the H3BTB linker, focusing on its molecular structure, symmetry, synthesis, and its critical role in the construction of advanced porous materials. The insights provided herein are tailored for researchers and professionals engaged in materials science, chemistry, and drug development, where the rational design of functional materials is paramount.

Molecular Structure and Symmetry Analysis of H3BTB

The chemical formula of H3BTB is C27H18O6, and its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This arrangement results in a star-shaped, planar molecule with significant implications for its assembly into ordered frameworks.

Point Group Symmetry

The high degree of order in H3BTB's molecular geometry can be formally described by point group theory. Assuming the molecule is perfectly planar, its point group is D3h . This is derived from the presence of a principal C3 rotational axis, three perpendicular C2 axes, a horizontal mirror plane (σh), three vertical mirror planes (σv), and an improper S3 rotational axis. The D3h symmetry is a key factor in the predictable formation of highly symmetric and porous MOF structures.

Below is a schematic representation of the key symmetry elements in the H3BTB molecule.

Caption: Key symmetry elements of the H3BTB molecule, illustrating its D3h point group.

Synthesis and Purification of H3BTB

A common and efficient method for the synthesis of H3BTB is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a reaction vessel, dissolve 1,3,5-tribromobenzene (1 equivalent) and 4-carboxyphenylboronic acid (3.3 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (typically 0.03-0.05 equivalents), and a base, such as potassium carbonate (K2CO3) (typically 4 equivalents), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the crude H3BTB product.

-

Collect the precipitate by filtration and wash it thoroughly with water to remove inorganic salts.

-

Further purify the crude product by washing with organic solvents like acetone or by recrystallization from a suitable solvent such as dimethylformamide (DMF) to obtain high-purity H3BTB.

-

The following diagram illustrates the general workflow for the synthesis and purification of H3BTB.

Caption: Workflow for the synthesis and purification of the H3BTB linker.

Physicochemical Properties of H3BTB

The physical and chemical properties of H3BTB are crucial for its application in materials synthesis. A summary of its key properties is provided in the table below.

| Property | Value |

| IUPAC Name | 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid |

| Molecular Formula | C27H18O6 |

| Molecular Weight | 438.43 g/mol |

| Appearance | White to off-white solid[2] |

| Melting Point | >300 °C |

| Solubility | Soluble in DMF and DMSO; sparingly soluble in water and common organic solvents. |

| ¹H NMR (DMSO-d6) | Aromatic protons: δ 7.8–8.2 ppm; Carboxyl protons: δ ~12.5 ppm (broad)[3] |

| IR Spectroscopy (cm⁻¹) | ~1680 (C=O stretch), ~2500–3000 (O-H stretch of carboxylic acid)[3] |

H3BTB as a Tristopic Linker in Metal-Organic Frameworks

The tritopic nature and C3 symmetry of the H3BTB linker are fundamental to its utility in constructing highly porous MOFs.[1] When reacted with metal ions or clusters, H3BTB acts as a rigid strut, connecting metal nodes in a highly predictable manner to form extended, three-dimensional networks.[4]

A notable example of a MOF constructed using the H3BTB linker is MOF-177. This framework, built from zinc oxide clusters and H3BTB, exhibits an exceptionally high surface area and pore volume, making it a benchmark material for gas storage applications, particularly for hydrogen and methane.

The self-assembly process of a hypothetical MOF from H3BTB linkers and metal nodes can be visualized as follows:

Caption: Conceptual illustration of MOF self-assembly from H3BTB linkers and metal nodes.

Conclusion

The H3BTB linker is a quintessential component in the toolkit of materials chemists. Its well-defined structure, high symmetry, and the robustness of its synthetic routes have enabled the creation of a vast array of MOFs with unprecedented surface areas and tailored functionalities. A thorough understanding of its fundamental properties, as detailed in this guide, is crucial for the continued development of advanced materials for applications ranging from clean energy and environmental remediation to catalysis and biomedical applications.

References

- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]

- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Fingerprint of a Key MOF Linker: A Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

Introduction

1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H₃BTB, is a highly symmetrical, star-shaped aromatic tricarboxylic acid.[1][2] Its rigid structure and tripodal arrangement of carboxyl groups make it a premier building block (linker) in the synthesis of metal-organic frameworks (MOFs).[1][3] MOFs constructed from H₃BTB often exhibit high porosity and thermal stability, rendering them suitable for applications in gas storage, separation, and catalysis.[1][3] For researchers in materials science and drug development, accurate characterization of this ligand is paramount to ensure the integrity and desired properties of the resulting supramolecular structures.

This in-depth guide provides a comprehensive overview of the key spectroscopic data for H₃BTB, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the interpretation of these spectra, providing the causal links between the molecular structure and the observed spectroscopic signals. Furthermore, this document outlines detailed, field-proven protocols for acquiring these spectra, ensuring reproducibility and reliability in your own research endeavors.

Molecular Structure and Symmetry

The structure of H₃BTB is foundational to understanding its spectroscopic properties. It consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This C₃-symmetric arrangement means that many of the protons and carbon atoms within the molecule are chemically equivalent, which simplifies its NMR spectra.

Figure 1: 2D structure of this compound (H₃BTB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For H₃BTB, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of H₃BTB is relatively simple due to the molecule's high degree of symmetry.

Table 1: ¹H NMR Spectroscopic Data for H₃BTB

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.8 – 8.2 | Multiplet | 15H | Aromatic Protons |

| ~12.5 | Broad Singlet | 3H | Carboxylic Acid Protons (-COOH) |

| Solvent: DMSO-d₆ |

Interpretation:

-

Aromatic Protons (δ 7.8 – 8.2 ppm): The signals in this region correspond to the 15 aromatic protons on the four benzene rings.[3] The overlapping multiplets arise from the protons on the central ring and the three peripheral carboxyphenyl rings. The electron-withdrawing nature of the carboxylic acid groups and the delocalized π-system of the multiple aromatic rings cause these protons to be deshielded, resulting in their downfield chemical shift.

-

Carboxylic Acid Protons (δ ~12.5 ppm): The highly deshielded, broad singlet at approximately 12.5 ppm is characteristic of carboxylic acid protons.[3] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for H₃BTB

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~167 | Carbonyl Carbon (-C OOH) |

| ~145 | Quaternary Carbon (C-COOH) |

| ~141 | Quaternary Carbon (Central Ring) |

| ~131 | Quaternary Carbon (C-C) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~128 | Aromatic CH (meta to -COOH) |

| ~125 | Aromatic CH (Central Ring) |

| These are predicted values and should be used as a guide for spectral interpretation. |

Interpretation of Predicted Spectrum:

-

Carbonyl Carbon (~167 ppm): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Quaternary Carbons (~131-145 ppm): There are three types of quaternary carbons (carbons not bonded to hydrogen) in the aromatic region: the carbons on the central ring attached to the carboxyphenyl groups, the carbons of the peripheral rings attached to the central ring, and the carbons attached to the carboxylic acid groups. These typically appear in the 130-150 ppm range.

-

Aromatic CH Carbons (~125-130 ppm): The protonated aromatic carbons are expected to appear in the typical aromatic region of 120-135 ppm. The specific shifts would be influenced by their position relative to the electron-withdrawing carboxylic acid groups.

Experimental Protocol for NMR Spectroscopy

Figure 2: General workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of H₃BTB and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required compared to ¹H NMR.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of H₃BTB is dominated by absorptions characteristic of carboxylic acids and aromatic rings.

Table 3: Key IR Absorption Bands for H₃BTB

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500–3000 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |

| 1680 | Strong | C=O stretch of carboxylic acid |

| ~1600 | Medium | C=C stretch of aromatic rings |

Interpretation:

-

O-H Stretch (2500–3000 cm⁻¹): The very broad and strong absorption band in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3] The significant broadening is due to the extensive hydrogen bonding network that H₃BTB can form in the solid state.

-

C=O Stretch (1680 cm⁻¹): The intense, sharp peak at 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic carboxylic acid.[3] Its position is indicative of a carbonyl group conjugated with an aromatic ring.

-

Aromatic C=C Stretch (~1600 cm⁻¹): The absorption of medium intensity around 1600 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation: Grind 1-2 mg of dry H₃BTB with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For H₃BTB, the spectrum is characterized by absorptions arising from π → π* transitions in the conjugated aromatic system.

Table 4: UV-Vis Spectroscopic Data for H₃BTB

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| 328 | Not reported | 10% DMSO in water | π → π* transition |

Interpretation:

The UV-Vis spectrum of H₃BTB in a 10% DMSO/water solution exhibits a strong absorption maximum (λmax) at 328 nm.[4] This absorption is attributed to π → π* electronic transitions within the extensive conjugated system of the four interconnected benzene rings. The high degree of conjugation lowers the energy gap between the π (bonding) and π* (antibonding) molecular orbitals, shifting the absorption to a longer wavelength (a bathochromic or red shift) compared to simpler aromatic systems like benzene (λmax ≈ 255 nm).

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which H₃BTB is soluble. A mixture of 10% DMSO in water is a suitable option.[4]

-

Stock Solution Preparation: Prepare a stock solution of H₃BTB of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Sample Preparation: Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill another cuvette with the sample solution. Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of this compound is crucial for verifying its purity and structural integrity, which is a prerequisite for its use in high-quality material synthesis. This guide has provided a detailed analysis of the ¹H NMR, IR, and UV-Vis spectra of H₃BTB, along with a predicted ¹³C NMR spectrum. The provided experimental protocols offer a reliable framework for researchers to obtain high-quality spectroscopic data. By understanding the correlation between the molecular structure of H₃BTB and its spectroscopic fingerprint, scientists and developers can confidently utilize this versatile linker in the creation of novel materials with tailored properties.

References

The Structural Landscape of 1,3,5-Tris(4-carboxyphenyl)benzene: A Guide for Researchers

An In-depth Technical Guide on the Synthesis, Crystallization, and Polymorphism of a Key Metal-Organic Framework Building Block

Abstract

1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a C3-symmetric aromatic tricarboxylic acid, is a cornerstone in the design and synthesis of metal-organic frameworks (MOFs).[1][2][3] Its rigid, tritopic nature makes it an exceptional building block for creating highly porous and stable three-dimensional structures with significant potential in gas storage, separation, and catalysis.[1][3][4] This guide provides an in-depth exploration of the synthesis, purification, and crystallization of H3BTB, with a particular focus on its polymorphic crystal structures. Understanding and controlling the crystallization of this versatile molecule is paramount for the rational design of advanced materials with tailored properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of H3BTB in Crystal Engineering

This compound, also known as H3BTB or 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid), is a star-shaped molecule comprising a central benzene ring connected to three 4-carboxyphenyl groups.[2][5] This unique geometry and the presence of three carboxylic acid moieties confer upon it the ability to act as a tritopic linker, forming extensive and robust networks when coordinated with metal ions.[4] The resulting MOFs often exhibit exceptionally high surface areas and tunable pore sizes, making them highly attractive for a range of applications.

The precise arrangement of H3BTB molecules in the solid state, however, is not singular. Like many organic molecules, it can exhibit polymorphism, where different crystal packing arrangements and hydrogen-bonding networks can arise from varying crystallization conditions.[6] These polymorphic variations can significantly influence the properties of the resulting bulk material and the MOFs constructed from them. Therefore, a thorough understanding of the factors governing the crystallization and crystal structure of H3BTB is essential for reproducible and targeted materials synthesis.

Synthesis of High-Purity H3BTB: A Step-by-Step Protocol

The most prevalent and efficient method for synthesizing H3BTB is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. In the case of H3BTB, the core is formed by coupling 1,3,5-tribromobenzene with 4-carboxyphenylboronic acid.

Causality Behind the Suzuki-Miyaura Approach

The Suzuki-Miyaura reaction is favored for several reasons:

-

High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the carboxylic acid groups present on the boronic acid, minimizing the need for protection-deprotection steps.

-

High Yields: This method typically affords good to excellent yields of the desired product.[1]

-

Commercial Availability of Precursors: Both 1,3,5-tribromobenzene and 4-carboxyphenylboronic acid are readily available starting materials.

-

Robustness: The reaction is well-established and has been extensively optimized for a wide range of substrates.

The choice of a palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is crucial for the catalytic cycle. The base, commonly an aqueous solution of a carbonate such as K₂CO₃ or Na₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, often containing an organic solvent like toluene or THF and water, is used to dissolve both the organic and inorganic reagents, facilitating the reaction at the phase interface.

Experimental Workflow for H3BTB Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of H3BTB.

Caption: Experimental workflow for the synthesis and purification of H3BTB.

Detailed Synthesis Protocol

This protocol is a representative procedure for the synthesis of H3BTB.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (K₂CO₃) (6.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with hydrochloric acid (HCl) until a precipitate forms (pH ~2).

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of ethanol to remove inorganic impurities and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then add a less polar solvent like water or acetic acid to induce crystallization.[1] For very impure samples, column chromatography on silica gel may be necessary before recrystallization.[1]

-

Drying: Dry the purified white solid under vacuum to obtain high-purity H3BTB.

The Polymorphism of H3BTB: A Tale of Two Crystal Structures

The crystal structure of H3BTB is primarily dictated by the intricate network of hydrogen bonds formed between the carboxylic acid groups. The flexibility of these interactions, influenced by the crystallization solvent and conditions, gives rise to different polymorphic forms. Here, we compare two known polymorphs of H3BTB.

Polymorph I: The Hexagonal Sheet Structure

A well-characterized polymorph of H3BTB crystallizes in a hexagonal layered structure.[6][7] In this arrangement, the planar H3BTB molecules self-assemble into two-dimensional sheets through hydrogen bonding between the carboxylic acid groups of adjacent molecules. These sheets then stack on top of each other to form the three-dimensional crystal lattice.[7]

Polymorph II: A DMSO Solvate

The inclusion of solvent molecules in the crystal lattice can lead to the formation of solvates, which are a type of polymorph. A dimethyl sulfoxide (DMSO) solvate of H3BTB has been reported, where DMSO molecules are incorporated into the crystal structure, disrupting the hydrogen-bonding network observed in the unsolvated form and leading to a different packing arrangement.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two polymorphs.

| Parameter | Polymorph I (Unsolvated) | Polymorph II (DMSO Solvate) |

| Crystal System | Trigonal | Monoclinic |

| Space Group | R-3 | P2₁/c |

| a (Å) | 22.34 | 11.21 |

| b (Å) | 22.34 | 20.45 |

| c (Å) | 10.98 | 13.54 |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.8 |

| γ (°) | 120 | 90 |

| Reference | Zentner et al. | CCDC |

Note: The data for Polymorph II is based on a representative DMSO solvate structure and may vary depending on the specific solvate.

The Role of Solvent in Polymorph Selection

The choice of solvent is a critical factor in determining which polymorph crystallizes.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can act as hydrogen bond acceptors, competing with the carboxylic acid groups of H3BTB. This can disrupt the formation of the typical hydrogen-bonded sheets and favor the inclusion of solvent molecules in the crystal lattice, leading to solvates.

-

Protic Solvents (e.g., Acetic Acid, Water): These solvents can participate in the hydrogen-bonding network. Recrystallization from a mixture like acetic acid and water can promote the formation of the highly ordered, unsolvated hexagonal sheet structure by providing a medium that encourages the strong carboxylic acid-carboxylic acid hydrogen bonds to form.[1]

-

Non-polar Solvents: Crystallization from less polar solvents is often challenging due to the low solubility of H3BTB.

The rate of crystallization, temperature, and concentration also play crucial roles. Rapid crystallization at high supersaturation may trap kinetic products (metastable polymorphs), while slow crystallization at lower supersaturation is more likely to yield the thermodynamically stable form.

Hydrogen Bonding Networks: The Supramolecular Glue

The supramolecular architecture of H3BTB crystals is dominated by hydrogen bonds. The most common motif is the carboxylic acid dimer, where two carboxylic acid groups form a cyclic arrangement with two strong O-H···O hydrogen bonds.

Caption: The classic R22(8) carboxylic acid dimer hydrogen bond motif.

In the hexagonal polymorph, these dimers link the H3BTB molecules into a 2D network. In the DMSO solvate, this network is disrupted, and hydrogen bonds may form between the carboxylic acid groups and the sulfoxide oxygen of the DMSO molecules.

Characterization of H3BTB Crystal Structures

A suite of analytical techniques is essential to confirm the synthesis and characterize the crystal structure of H3BTB.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized H3BTB.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the carboxylic acid groups (O-H and C=O stretches).

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and can indicate the presence of solvent molecules in the crystal lattice.

-

Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing information on the space group, unit cell dimensions, and hydrogen-bonding network.[1]

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying the polymorphic form of a bulk sample and for assessing its crystallinity.

Conclusion and Future Outlook

This compound is a molecule of fundamental importance in materials science, particularly in the rapidly expanding field of metal-organic frameworks. Its utility as a building block is intrinsically linked to its molecular and crystal structure. This guide has provided a comprehensive overview of the synthesis, purification, and crystallization of H3BTB, with a detailed look at its polymorphism.

For researchers in this field, the ability to control the synthesis of high-purity H3BTB and to selectively crystallize desired polymorphs is a critical skill. The protocols and insights provided herein are intended to serve as a valuable resource for both newcomers and experienced scientists. Future research will undoubtedly uncover new polymorphs and solvates of H3BTB, further expanding our understanding of its solid-state chemistry and enabling the design of next-generation functional materials with unprecedented properties.

References

- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]

- 2. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of a Polymorph of 1,3,5-Tris(4-Carboxyphenyl) Benzene [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Profile of a Keystone Building Block

1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has garnered significant attention as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs).[1][2][3] Its rigid, planar structure and tripodal array of carboxylic acid functionalities make it an exceptional building block for creating highly porous and stable three-dimensional structures with applications in gas storage, separation, and catalysis.[1][3] Furthermore, recent studies have explored its potential in the biomedical field, including its role in anticancer research.[1][2]

Given its foundational role in the synthesis of advanced materials, a thorough understanding of the thermal stability of H3BTB is paramount. The thermal behavior of the organic linker dictates the upper-temperature limits for the synthesis, activation, and application of the resulting MOFs and other functional materials. This guide provides an in-depth technical overview of the thermal stability of H3BTB, detailing the experimental methodologies used for its characterization, the key features of its thermal decomposition profile, and the underlying chemical principles.

Probing Thermal Stability: The Synergy of Thermogravimetric Analysis and Differential Scanning Calorimetry

The primary techniques for assessing the thermal stability of a solid-state compound like H3BTB are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in conjunction, particularly when coupled with Mass Spectrometry (TGA-MS), these methods provide a comprehensive picture of a material's response to heat.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining decomposition temperatures, identifying intermediate species, and quantifying mass loss events.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, and in quantifying the enthalpy changes associated with these processes.

The combination of these techniques allows for the correlation of mass loss events with their corresponding energetic changes, providing a more complete understanding of the thermal decomposition pathway.

The Thermal Decomposition Profile of this compound

The thermal decomposition of H3BTB in an inert atmosphere can be characterized by a multi-step process.

Initial Dehydration

Commercial samples of H3BTB may contain adsorbed or solvated water molecules. The initial phase of heating, typically below 150°C, is characterized by a mass loss corresponding to the removal of this water. This dehydration step has been reported to result in a mass loss of approximately 10%.[1] This is an important consideration for researchers, as the presence of water can influence the synthesis of MOFs and other materials.

Thermal Stability Window and Onset of Decomposition

Following dehydration, H3BTB exhibits a region of high thermal stability. The onset of significant decomposition of the organic ligand is reported to occur at temperatures above 400°C.[1] This high decomposition temperature is a testament to the inherent stability of the aromatic core structure.

Primary Decomposition: Decarboxylation

The major decomposition event for H3BTB is the loss of its carboxylic acid functional groups. This process, known as decarboxylation, results in the evolution of carbon dioxide (CO₂) and water (H₂O) as the primary gaseous byproducts.[1] The scission of the C-C bond between the phenyl ring and the carboxyl group is the key mechanistic step in this decomposition phase.

Final Residue

At elevated temperatures, the remaining organic backbone will continue to decompose, eventually forming a carbonaceous residue. The nature and quantity of this residue can be influenced by the experimental conditions, such as the heating rate and the composition of the purge gas.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events for this compound based on available data.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | < 150 | ~10 | H₂O |

| Ligand Decomposition | > 400 | Significant | CO₂, H₂O |

Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions (e.g., heating rate, sample purity, and atmosphere).

Experimental Protocols for Thermal Analysis of H3BTB

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of H3BTB.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the H3BTB sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify and quantify the mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions and measure their associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered H3BTB sample into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 450°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events such as melting or decomposition.

-

Determine the peak temperatures and calculate the enthalpy of these transitions.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the thermal analysis experiments.

Caption: Workflow for Thermogravimetric Analysis (TGA) of H3BTB.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of H3BTB.

Mechanistic Insights and Causality

The thermal stability of this compound is intrinsically linked to its molecular structure. The central benzene ring and the three appended phenyl rings form a large, conjugated π-system, which imparts significant thermodynamic stability. The energy required to break the covalent bonds within this aromatic core is substantial, hence the high onset temperature of decomposition.

The carboxylic acid groups represent the most thermally labile part of the molecule. The C-COOH bond is weaker than the C-C bonds within the aromatic rings. Upon heating, the vibrational energy of the molecule increases until it is sufficient to cause the cleavage of this bond, leading to the release of CO₂. The hydrogen from the carboxyl group can then combine with the remaining carboxylate oxygen to form water, or abstract a hydrogen from a neighboring molecule.

The choice of an inert atmosphere for the analysis is critical. In the presence of an oxidative atmosphere (e.g., air), the decomposition mechanism would be significantly different, involving oxidation reactions that would occur at lower temperatures and result in a different set of decomposition products.

Conclusion: A Thermally Robust Building Block

This technical guide provides a foundational understanding of the thermal stability of H3BTB, grounded in established analytical techniques and chemical principles. For researchers and scientists, this knowledge is essential for the rational design and successful synthesis of novel materials based on this important molecular building block.

References

- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]

- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

Solubility of 1,3,5-Tris(4-carboxyphenyl)benzene in different solvents

An In-depth Technical Guide to the Solubility of 1,3,5-Tris(4-carboxyphenyl)benzene

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of this compound in Modern Materials Science

This compound, often abbreviated as H3BTB or BTB-COOH, is a C3-symmetric aromatic tricarboxylic acid.[1] Its rigid, planar structure and trifunctional nature make it a highly sought-after building block, or "linker," in the burgeoning field of crystal engineering and materials science.[2][3] Specifically, H3BTB is a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with extensive applications in gas storage and separation, catalysis, and drug delivery.[1][2][3]

The successful synthesis and application of H3BTB-based materials are critically dependent on a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the reaction conditions for MOF synthesis but also plays a crucial role in purification, crystal growth, and processing of the final material. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The structure of this compound features a large, nonpolar aromatic core composed of a central benzene ring bonded to three phenyl rings. This core is inherently hydrophobic. However, the molecule is functionalized with three polar carboxylic acid (-COOH) groups at the para positions of the phenyl rings. These groups are capable of strong hydrogen bonding and deprotonation in the presence of a base, introducing a hydrophilic character to the molecule.

Therefore, the solubility of H3BTB is a delicate balance between its hydrophobic core and its hydrophilic functional groups. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility in various solvents.

Conceptualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of this compound in different types of solvents.

Caption: Intermolecular forces between H3BTB and different solvent classes.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large hydrophobic core may limit solubility, especially in water.[1][8] The related, smaller trimesic acid is soluble in water and ethanol.[4][6][7] |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and have strong dipoles that interact favorably with the carboxylic acid groups. H3BTB is reported to be soluble in THF.[2][3] Its use in a 10% DMSO solution for experiments suggests at least moderate solubility.[8] |

| Nonpolar | Hexane, Toluene, Chloroform | Very Low to Insoluble | The dominant nonpolar nature of these solvents leads to weak van der Waals interactions with the aromatic core of H3BTB, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding between H3BTB molecules in the solid state). |

| Basic Aqueous | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | High | The carboxylic acid groups will be deprotonated by the base to form carboxylate salts. These ionic species are highly polar and readily soluble in water.[9] |

| Acidic Aqueous | 5% Hydrochloric Acid (HCl) | Very Low to Insoluble | The acidic conditions will suppress the deprotonation of the carboxylic acid groups, maintaining the molecule in its less polar, neutral form. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Methodology

1. Materials and Apparatus:

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance (±0.01 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. For more effective separation, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of H3BTB in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL, g/L, or molarity.

3. Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Calibration: The analytical instrument must be calibrated with standard solutions of known concentrations of this compound to ensure accurate quantification.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in the synthesis of advanced materials like MOFs. While its molecular structure suggests a preference for polar aprotic and basic aqueous solvents, precise quantitative data can only be obtained through rigorous experimental determination. The provided protocol offers a robust framework for researchers to generate reliable solubility data, which will, in turn, facilitate the rational design of synthetic routes, purification strategies, and formulation processes. Future research should focus on establishing a comprehensive public database of the solubility of H3BTB and other important organic linkers in a wide range of solvents and at various temperatures to accelerate innovation in materials science and drug development.

References

- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]

- 2. 1,3,5-Tri(4-carboxyphenyl)benzene CAS#: 50446-44-1 [m.chemicalbook.com]

- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Trimesic acid | 554-95-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Acidity and pKa Values of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a tritopic organic linker, is a critical component in the synthesis of robust and porous metal-organic frameworks (MOFs). The acidic nature of its three carboxylic acid groups, defined by their respective pKa values, is a pivotal parameter that dictates the conditions for MOF synthesis, the pH-dependent stability of the resulting frameworks, and their functionality in applications such as drug delivery. This in-depth technical guide provides a comprehensive overview of the acidic properties of H₃BTB, detailing the theoretical basis of its polyprotic character, rigorous methodologies for pKa determination, and the profound implications of these values in materials science and pharmaceutical development.

Introduction: The Structural and Functional Significance of H₃BTB

This compound (H₃BTB) is a C₃-symmetric aromatic tricarboxylic acid that serves as a fundamental building block in supramolecular chemistry and materials science.[1][2][3][4] Its rigid, planar geometry, stemming from a central benzene ring connected to three carboxyphenyl arms, makes it an exceptional linker for the construction of highly crystalline and porous metal-organic frameworks.[1][2][3]

The carboxylic acid functional groups are the cornerstone of H₃BTB's utility. Upon deprotonation, they form strong coordination bonds with metal ions or clusters, leading to the self-assembly of three-dimensional networks with tunable pore sizes and chemical environments. The precise control over MOF synthesis and the subsequent properties of these materials are intrinsically linked to the acidity of the H₃BTB linker. Understanding the pKa values is therefore not just a theoretical exercise but a practical necessity for the rational design of MOFs for applications ranging from gas storage and separation to catalysis and targeted drug delivery.

The Triprotic Acidity of H₃BTB: A Stepwise Dissociation

As a triprotic acid, H₃BTB undergoes a stepwise dissociation of its three protons in solution. Each dissociation step is characterized by a unique acid dissociation constant (Ka) and its corresponding pKa value (-logKa).

The dissociation equilibria are as follows:

-

H₃BTB ⇌ H₂BTB⁻ + H⁺ (governed by pKa₁)

-

H₂BTB⁻ ⇌ HBTB²⁻ + H⁺ (governed by pKa₂)

-

H₂BTB²⁻ ⇌ BTB³⁻ + H⁺ (governed by pKa₃)

The values of these three pKa's are influenced by several key factors:

-

Electrostatic Effects: The removal of the first proton from the neutral H₃BTB molecule is the most favorable. Subsequent deprotonations are progressively more difficult due to the increasing negative charge of the molecule, which exerts a stronger electrostatic attraction on the remaining protons. This results in an increase in the pKa values with each dissociation step: pKa₁ < pKa₂ < pKa₃ .

-

Inductive and Resonance Effects: The electron-withdrawing nature of the carboxylic acid groups enhances their acidity. The resulting carboxylate anions are stabilized by resonance, which delocalizes the negative charge, further facilitating proton donation.

-

Solvent Environment: The pKa values are highly dependent on the solvent system. Due to the poor aqueous solubility of H₃BTB, measurements are typically conducted in mixed solvent systems (e.g., DMSO/water), which can alter the pKa values compared to a purely aqueous medium.

Methodologies for Accurate pKa Determination

The precise determination of the pKa values of H₃BTB is essential for its effective use. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable methods.

Potentiometric Titration

This classic technique involves the gradual addition of a strong base to a solution of H₃BTB while monitoring the pH. The resulting titration curve reveals the equivalence points for each of the three acidic protons, from which the pKa values can be determined.

-

Solution Preparation:

-

Prepare a standardized, carbonate-free solution of ~0.1 M sodium hydroxide (NaOH).

-

Due to the limited solubility of H₃BTB in water, prepare a solution of known concentration (e.g., 1 mM) in a mixed solvent system. A common choice is a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 10% DMSO in water).[2][5]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the H₃BTB solution.[1][6]

-

-

Titration Setup:

-

Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the H₃BTB solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring to ensure homogeneity.

-

-

Data Collection:

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the final equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, pKa₁ is the pH at 0.5 equivalents of added base, pKa₂ is the pH at 1.5 equivalents, and pKa₃ is the pH at 2.5 equivalents.

-

To accurately determine the equivalence points, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.

-

Caption: Workflow for pKa determination of H₃BTB via potentiometric titration.

UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility and can be performed at lower concentrations. It relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of H₃BTB. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

pKa Values of H₃BTB: Data and Interpretation

| pKa Value | Expected Range in DMSO/Water Mixtures | Corresponding Dissociation |

| pKa₁ | ~3.5 - 4.2 | H₃BTB ⇌ H₂BTB⁻ + H⁺ |

| pKa₂ | ~4.5 - 5.2 | H₂BTB⁻ ⇌ HBTB²⁻ + H⁺ |

| pKa₃ | ~5.5 - 6.2 | HBTB²⁻ ⇌ BTB³⁻ + H⁺ |

Note: These are illustrative values. Experimental determination under specific conditions is highly recommended for accurate research and development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]

- 5. osti.gov [osti.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Molecular Modeling of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

Abstract

1,3,5-Tris(4-carboxyphenyl)benzene, commonly known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has garnered significant attention as a versatile building block in materials science and medicinal chemistry.[1] Its rigid, planar structure and tripodal carboxylic acid functionalities make it an exemplary organic linker for the synthesis of highly porous Metal-Organic Frameworks (MOFs) with applications in gas storage and separation.[2][3][4] Furthermore, recent investigations have highlighted its potential as a novel therapeutic agent, demonstrating interactions with biological targets such as DNA.[5][6] This guide provides a comprehensive overview of the computational methodologies employed to model H3BTB, offering both theoretical grounding and practical, step-by-step protocols for researchers. We will traverse from quantum mechanical characterization of the isolated ligand to molecular dynamics simulations of its behavior in complex biological systems, ensuring a robust and validated approach to its computational study.

Foundational Physicochemical and Structural Properties

Before embarking on computational analysis, it is crucial to understand the fundamental properties of H3BTB. This data informs the initial setup and parameterization of any molecular model.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₁₈O₆ | [2] |

| Molecular Weight | 438.43 g/mol | [2][3] |

| Appearance | Off-white to pale yellow powder | [3] |

| Melting Point | >300 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMF, DMSO; slightly soluble in water | [3][4] |

| SMILES String | OC(=O)c1ccc(cc1)-c2cc(cc(c2)-c3ccc(cc3)C(O)=O)-c4ccc(cc4)C(O)=O | [2] |

| InChI Key | SATWKVZGMWCXOJ-UHFFFAOYSA-N | [2] |

Part I: Quantum Mechanical Modeling of the Isolated H3BTB Ligand

Core Objective & Rationale

The first step in modeling any molecule is to determine its most stable three-dimensional structure (geometry optimization) and to understand its intrinsic electronic properties. For a molecule like H3BTB, which contains conjugated aromatic systems, quantum mechanics (QM) methods are indispensable. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size, making it the method of choice.[6] An accurate QM-derived structure and its associated partial charges are foundational for the subsequent, more complex molecular mechanics simulations.

Experimental Protocol: DFT Geometry Optimization & Frequency Analysis

This protocol outlines the essential steps to obtain a stable, optimized structure of H3BTB.

-

Initial Structure Generation:

-

Construct a 3D representation of H3BTB using molecular building software (e.g., Avogadro, ChemDraw). The SMILES string can be used as a starting point.

-

Perform an initial, rapid geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to generate a reasonable starting conformation.

-

-

Input File Preparation for DFT Calculation:

-

Export the 3D coordinates in a format compatible with a QM software package (e.g., Gaussian, ORCA, Q-Chem).

-

Define the calculation parameters. A well-established and reliable level of theory for this type of organic molecule is the B3LYP functional combined with the 6-31G* basis set.[1][6]

-

Specify the calculation type as Opt (Optimization) followed by Freq (Frequency). This two-step job ensures the optimized structure is a true energy minimum.

-

Define the molecular charge (0 for neutral H3BTB) and spin multiplicity (singlet).

-

-

Execution and Validation:

-

Run the QM calculation. This may take several hours depending on the available computational resources.

-

Trustworthiness Check: Upon completion, verify that the optimization has converged successfully. Critically, inspect the frequency calculation results. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum on the potential energy surface.

-

Analysis of QM Results

The output from the DFT calculation provides several key pieces of information:

-

Optimized Cartesian Coordinates: The final, low-energy 3D structure of the molecule.

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and zero-point vibrational energy.

-

Vibrational Frequencies: Can be used to predict the molecule's infrared (IR) spectrum.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's chemical reactivity and electronic properties.[5]

Workflow Visualization

Caption: Workflow for Quantum Mechanical geometry optimization of H3BTB.

Part II: Molecular Mechanics Modeling of H3BTB in Solution

Core Objective & Rationale

To study the dynamic behavior of H3BTB, its interactions with other molecules (like water or ions), or its conformational flexibility, we must move beyond the static picture provided by QM. Molecular Dynamics (MD) simulations, based on classical Molecular Mechanics (MM), allow us to observe the time-evolution of a molecular system.[7] The key to a successful MD simulation is the force field , a set of parameters and equations that define the potential energy of the system.

Force Field Selection and Parameterization: A Critical Step

-

Expertise & Experience: Standard biomolecular force fields (e.g., AMBER, CHARMM, OPLS) are not parameterized for "drug-like" or novel organic molecules like H3BTB out of the box. Therefore, a general force field such as the General Amber Force Field (GAFF) or OPLS-AA is required.

-

Parameterization Causality: The accuracy of an MD simulation is entirely dependent on the quality of its force field parameters. For H3BTB, particular attention must be paid to:

-

Partial Atomic Charges: These govern electrostatic interactions. While generic assignment methods exist, charges derived from the QM calculations (using methods like RESP or Merz-Kollman) are vastly superior and provide a more physically realistic model.

-

Dihedral Angle Parameters: The rotational barriers around the single bonds connecting the central benzene ring to the carboxyphenyl groups dictate the molecule's overall planarity and flexibility. If these are not well-described in the chosen general force field, they may need to be derived by performing QM-level potential energy surface scans and fitting the results to the MM dihedral function.

-